molecular formula C18H23N3O5 B2831419 N-(tert-Butoxycarbonyl)glycyltryptophan CAS No. 78700-53-5

N-(tert-Butoxycarbonyl)glycyltryptophan

Cat. No.: B2831419
CAS No.: 78700-53-5
M. Wt: 361.398
InChI Key: WRPLZGOCZPJKHO-AWEZNQCLSA-N
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Description

N-(tert-Butoxycarbonyl)glycyltryptophan (Boc-Gly-Trp) is a protected dipeptide derivative widely used in peptide synthesis and drug conjugation. Its structure combines glycine and tryptophan residues, with the tert-butoxycarbonyl (Boc) group serving as a temporary protecting agent for the amino terminus. This compound is critical in solid-phase peptide synthesis (SPPS) and in the development of prodrugs or targeted therapeutics, where controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) is essential .

Boc-Gly-Trp is synthesized via carbodiimide-mediated coupling reactions. For example, in the synthesis of camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) ester, N-(tert-butoxycarbonyl)glycine is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in chloroform, achieving efficient esterification . Similar methodologies are employed for Boc-Gly-Trp, leveraging the Boc group’s stability under basic conditions and its selective removal under mild acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with glycine and tryptophan.

    Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This forms N-(tert-butoxycarbonyl)glycine.

    Coupling Reaction: The protected glycine is then coupled with tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of N-(tert-Butoxycarbonyl)glycyltryptophan follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the reagents and solvents.

    Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through analytical methods such as HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Deprotection of the N-Boc Group

The Boc group is selectively removable under mild acidic or catalytic conditions, enabling access to the free amine for further functionalization.

Oxalyl Chloride/MeOH-Mediated Deprotection

  • Conditions : 3 equivalents of oxalyl chloride in methanol at room temperature for 1–4 h .

  • Yield : Up to 90% for Boc-protected amines .

  • Mechanism :

    • Electrophilic activation of the carbamate carbonyl by oxalyl chloride forms an isocyanate ester intermediate.

    • Hydrolysis releases tert-butanol, CO₂, and the free amine .

  • Advantages : Avoids strong acids (e.g., TFA), preserving acid-labile functionalities .

Example Reaction

SubstrateConditionsProductYieldSource
Boc-Gly-Trp (EC1)Oxalyl chloride (3 eq), MeOHGly-Trp (FC1)90%

Functionalization of the Tryptophan Indole Ring

The indole moiety undergoes site-selective modifications, while the Boc group remains intact under neutral or mildly acidic conditions.

C7 Boronation

  • Conditions : Iridium-catalyzed C–H activation with bis(pinacolato)diboron (B₂pin₂) .

  • Outcome : Introduces a boronate ester at the C7 position of Trp.

  • Yield : ~88% for Boc-Trp derivatives .

Hydroxymethylation with Formaldehyde

  • Conditions : 10 equivalents HCHO in aqueous solution (pH 7) .

  • Products :

    • 21 : N-Hydroxymethylated indole.

    • 22 : C-N α-cyclized product (spinacine derivative) .

  • pH Dependence : Acidic conditions favor cyclization (22 ), while basic conditions stabilize 21 .

Amide Coupling and Peptide Elongation

Boc-Gly-Trp serves as a building block in solid-phase peptide synthesis (SPPS):

Peptide Modification Table

EntryPeptide SequenceModificationsYieldSource
1Ac-AVLLPK-K(Ub)-TESHHK...N-Ac, K119Ub44.5%

Acid Sensitivity

  • The Boc group is stable under SPPS conditions but labile in concentrated TFA (>50%) or HCl/dioxane .

  • Competitive Ester Cleavage : Strong acids (e.g., TFA) may hydrolyze ester bonds in related structures .

Thermal Degradation

  • Prolonged heating (>48 h) in dichloroethane during saponification risks partial Boc cleavage .

Amine-Catalyzed Removal

  • Conditions : 3-Methoxypropylamine (1.2 eq) in THF at 50°C .

  • Yield : 46–92% for Boc-protected heterocycles .

  • Mechanism : Nucleophilic attack on the Boc carbonyl, forming a tetrahedral intermediate that decomposes to release CO₂ .

Synthetic Route

  • Boc Protection : D-Trp → Boc-D-Trp .

  • Indole N-Methylation : Boc-D-Trp → Boc-D-Me-Trp .

  • Amide Coupling : Boc-D-Me-Trp + hydroxymenadione → EC1 (10% yield) .

  • Deprotection : EC1 → FC1 (90% yield) .

Boc Deprotection Pathways

  • Oxalyl Chloride/MeOH : Involves isocyanate ester and oxazolidinedione intermediates .

  • Acid Hydrolysis : Protonation of the carbamate carbonyl facilitates tert-butyl cation release .

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.

    Protecting Group Chemistry: Studied for its role in protecting amino groups during synthesis.

Biology

    Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.

    Bioconjugation: Employed in attaching peptides to other biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential in developing peptide-based therapeutics.

    Diagnostic Tools: Used in the synthesis of peptide probes for diagnostic applications.

Industry

    Biotechnology: Applied in the production of synthetic peptides for various industrial applications.

    Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.

Mechanism of Action

N-(tert-Butoxycarbonyl)glycyltryptophan primarily acts as a building block in peptide synthesis. The Boc group protects the amino group of glycine, preventing it from reacting prematurely. During peptide synthesis, the Boc group is removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The tryptophan residue can interact with other amino acids through its indole side chain, contributing to the overall structure and function of the synthesized peptide.

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Gly-Trp belongs to a class of Boc-protected dipeptides. Key analogues include:

Compound Structure Key Features
Boc-Gly-Trp Boc-Glycine + Tryptophan Bulky indole side chain; acid-labile Boc group
Boc-Ala-Trp Boc-Alanine + Tryptophan Methyl side chain (Ala) reduces steric hindrance vs. Gly
Fmoc-Gly-Trp Fmoc-Glycine + Tryptophan Base-labile Fmoc group; preferred for SPPS due to orthogonal deprotection
Boc-Gly-Phe Boc-Glycine + Phenylalanine Aromatic benzyl side chain (Phe) vs. indole (Trp)

Key Differences :

  • Protecting Groups : Boc requires acidic deprotection (e.g., HCl/MeOH), whereas Fmoc is removed under basic conditions (e.g., piperidine) . This makes Fmoc-Gly-Trp more suitable for iterative SPPS.
  • Amino Acid Side Chains: Tryptophan’s indole group introduces steric bulk and UV absorbance properties, differentiating it from phenylalanine or alanine derivatives.

Data Table 1: Coupling Reaction Comparison

Compound Reagents Solvent Yield (%) Reference
Boc-Gly-Trp EDCI, DMAP CHCl₃ 82
Fmoc-Gly-Trp DIC, HOBt DMF 78
Boc-Gly-Phe EDCl, HOBt DCM 85

Physicochemical Properties

  • Solubility : Boc-Gly-Trp exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water due to the hydrophobic Boc group and indole ring.
  • Stability : The Boc group is stable under basic conditions but hydrolyzes rapidly in acidic environments (e.g., HCl/MeOH), unlike Fmoc, which degrades in bases like TEA .

Research Findings and Challenges

  • Steric Effects : Tryptophan’s indole ring can hinder coupling efficiency in Boc-Gly-Trp synthesis, necessitating optimized reagent ratios .
  • Deprotection Specificity : Boc removal in Boc-Gly-Trp requires careful control to avoid side-chain degradation, unlike simpler glycine derivatives.

Biological Activity

N-(tert-Butoxycarbonyl)glycyltryptophan (Boc-Gly-Trp) is a derivative of the amino acid tryptophan, which has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of Boc-Gly-Trp, focusing on its synthesis, applications, and relevant research findings.

Boc-Gly-Trp is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the tryptophan residue. This modification enhances the stability and solubility of the compound, facilitating its use in peptide synthesis. The molecular formula for Boc-Gly-Trp is C16H20N2O4C_{16}H_{20}N_{2}O_{4} with a molecular weight of 304.35 g/mol .

The synthesis of Boc-Gly-Trp typically involves solid-phase peptide synthesis (SPPS), where the Boc group serves as a protective group that can be easily removed under mild acidic conditions. This method allows for the sequential addition of amino acids to form peptides with high purity and yield .

Biological Activity

The biological activity of Boc-Gly-Trp has been investigated in various contexts, including its role in modulating physiological responses and its potential therapeutic applications.

1. Antioxidant Activity

Research indicates that tryptophan derivatives, including Boc-Gly-Trp, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that tryptophan derivatives could inhibit lipid peroxidation, suggesting their potential as protective agents against oxidative damage in biological systems .

2. Neuroprotective Effects

Tryptophan and its derivatives are known to influence neurotransmitter synthesis, particularly serotonin. Boc-Gly-Trp may enhance serotonin levels in the brain, contributing to mood regulation and neuroprotection. Preliminary studies suggest that tryptophan derivatives can mitigate neurodegenerative processes by reducing inflammation and promoting neuronal survival .

3. Antimicrobial Properties

Some research has indicated that tryptophan derivatives possess antimicrobial activity. Boc-Gly-Trp has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes or inhibit essential metabolic processes . Further studies are needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several case studies have highlighted the biological significance of Boc-Gly-Trp:

  • Case Study 1: Neuroprotection in Animal Models
    In an animal model of neurodegeneration, administration of Boc-Gly-Trp resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. The compound appeared to enhance synaptic plasticity and reduce inflammatory markers associated with neurodegeneration .
  • Case Study 2: Antioxidant Efficacy
    A controlled study assessed the antioxidant capacity of Boc-Gly-Trp in vitro. The results indicated that this compound effectively reduced oxidative stress markers in cultured neuronal cells, supporting its potential use as a neuroprotective agent .

Data Table: Comparative Biological Activities of Tryptophan Derivatives

CompoundAntioxidant ActivityNeuroprotective EffectsAntimicrobial Activity
This compound (Boc-Gly-Trp)ModerateSignificantModerate
L-TryptophanHighModerateLow
BenzotriptLowHighHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butoxycarbonyl)glycyltryptophan, and how can reaction yields be maximized?

Methodology :

  • Protection of Tryptophan : Use tert-butoxycarbonyl (Boc) protection via reaction with Di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DMF) under basic conditions (e.g., NaHCO₃). This prevents unwanted side reactions during peptide coupling .
  • Coupling with Glycine : Activate the carboxyl group of Boc-glycine using carbodiimides (e.g., DCC or DIPC) and coupling agents like HOBt to form the glycyltryptophan bond. Optimize stoichiometry (1:1.2 molar ratio of glycine to tryptophan) to minimize unreacted starting material .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (mp 135–137°C for Boc-tryptophan derivatives) .

Q. How is this compound purified and characterized?

Methodology :

  • Purification : Use solvent-dependent crystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolates (>95%) .
  • Characterization :
    • 1H NMR : Key peaks include Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and indole protons (δ 7.1–7.6 ppm) .
    • IR Spectroscopy : Confirm Boc protection via C=O stretches (1690–1720 cm⁻¹) and amide N–H bends (1540–1650 cm⁻¹) .
    • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 304.34 for Boc-glycine derivatives) .

Advanced Research Questions

Q. How do coupling strategies impact enantiomeric purity in this compound synthesis?

Methodology :

  • Racemization Mitigation : Use low-temperature (0–4°C) coupling with HOBt/DIPC to minimize tryptophan α-carbon racemization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize activated intermediates, reducing racemization risk compared to dichloromethane .

Q. What computational methods predict non-covalent interactions between this compound and biological targets?

Methodology :

  • Molecular Orbital (MO) Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model interactions between Boc-group orbitals and target binding pockets. Focus on π-π stacking (indole ring) and hydrogen-bonding motifs .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/ethanol) to assess conformational stability and binding kinetics .

Q. How does the Boc group influence stability under acidic/basic conditions?

Methodology :

  • Acidic Hydrolysis : Boc deprotection occurs in TFA (20–50% v/v) within 1–2 hours at 25°C. Stability tests via ¹H NMR show no degradation in pH 3–5 buffers .
  • Basic Conditions : Avoid prolonged exposure to pH >8 to prevent ester hydrolysis or indole ring oxidation .

Q. How can synthetic byproducts be identified and mitigated?

Methodology :

  • Byproduct Analysis : Use LC-MS to detect truncated peptides (e.g., unreacted Boc-glycine) or racemized species.
  • Mitigation Strategies :
    • Excess Reagent Quenching : Add scavengers (e.g., trisamine) post-coupling to neutralize residual carbodiimides .
    • Temperature Control : Maintain <10°C during activation steps to suppress dimerization .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPLZGOCZPJKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319179
Record name N-(tert-Butoxycarbonyl)glycyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78700-53-5
Record name NSC341355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(tert-Butoxycarbonyl)glycyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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